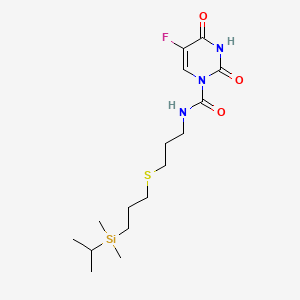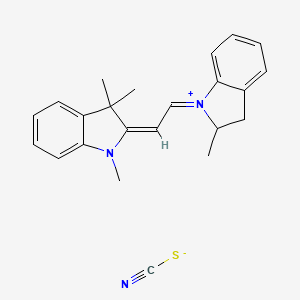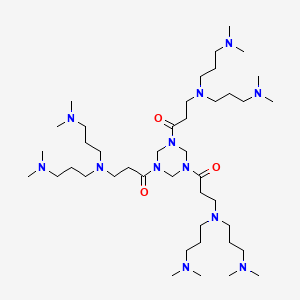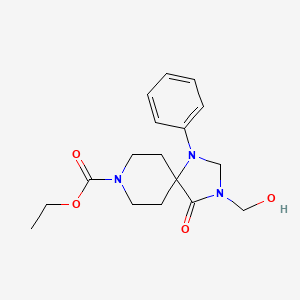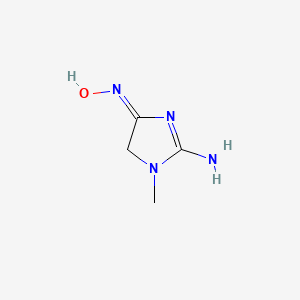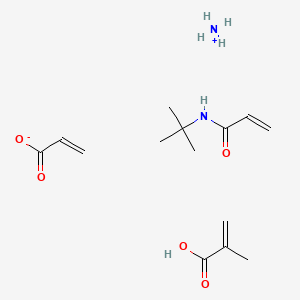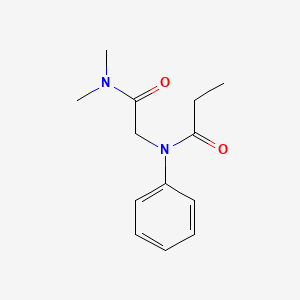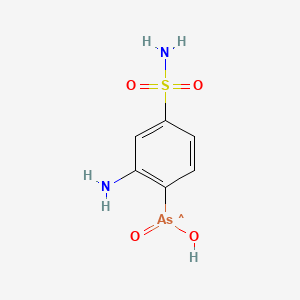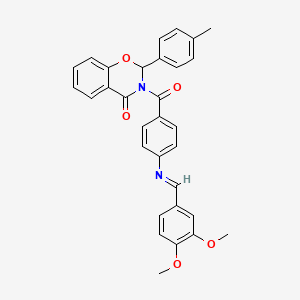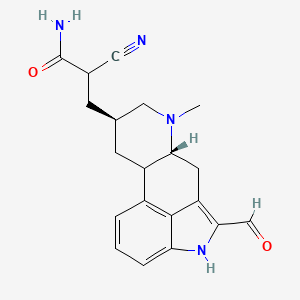
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- is a compound belonging to the ergoline family, which is known for its complex polycyclic structure. This compound is characterized by the presence of a cyano group, a formyl group, and a methyl group attached to the ergoline backbone. Ergoline derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- typically involves multi-step organic reactions. The starting materials often include ergoline derivatives, which undergo various chemical transformations such as alkylation, cyanation, and formylation. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano and formyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a subject of study in pharmacology and toxicology.
Medicine: Ergoline derivatives are known for their therapeutic potential, and this compound may be investigated for its effects on various biological targets.
Industry: It may be used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ergoline-8-propanamide, 2-bromo-alpha-cyano-6-methyl-, (8-beta)-
- Ergoline-8-propanamide, alpha-cyano-6-methyl-, (8-beta)-
- Ergoline-8-propanamide, alpha-cyano-9,10-didehydro-6-methyl-, (8-beta)-
Uniqueness
Ergoline-8-propanamide, alpha-cyano-2-formyl-6-methyl-, (8-beta)- is unique due to the presence of the formyl group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Propriétés
Numéro CAS |
88133-26-0 |
|---|---|
Formule moléculaire |
C20H22N4O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-[(6aR,9S)-5-formyl-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C20H22N4O2/c1-24-9-11(5-12(8-21)20(22)26)6-14-13-3-2-4-16-19(13)15(7-18(14)24)17(10-25)23-16/h2-4,10-12,14,18,23H,5-7,9H2,1H3,(H2,22,26)/t11-,12?,14?,18-/m1/s1 |
Clé InChI |
UBGXKHJTEMWAIQ-UAUJMCIKSA-N |
SMILES isomérique |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)C=O)CC(C#N)C(=O)N |
SMILES canonique |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)C=O)CC(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
